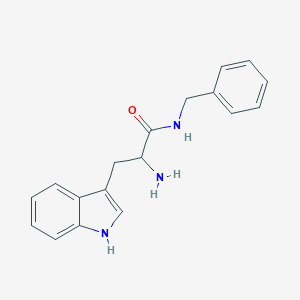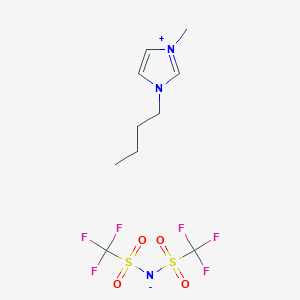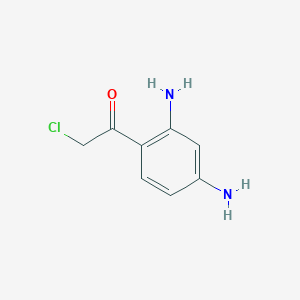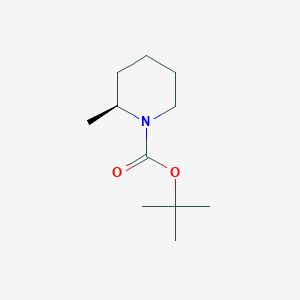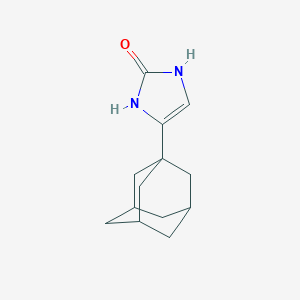
4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. The adamantyl group, derived from adamantane, is a bulky, diamondoid structure that imparts unique steric properties to the compound. This combination of imidazole and adamantyl groups makes this compound an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one typically involves the condensation of adamantanone with an appropriate imidazole precursor. One common method involves the use of 1-acetyladamantane as a starting material. The process includes several steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the adamantyl group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantanone reacts with an imidazole derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Scientific Research Applications
4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one involves its interaction with molecular targets through its imidazole moiety. The imidazole ring can coordinate with metal ions, forming stable complexes that mimic the active sites of metalloproteins. This coordination can influence various biochemical pathways, including enzyme activity and metal ion transport .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1-(1-adamantyl)-2H-imidazol-2-one: Similar in structure but lacks the specific substitution pattern of 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one.
4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol: Another imidazole derivative with an adamantyl group, used as a precursor for chelating ligands.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
4-(1-adamantyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-12-14-7-11(15-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRLJMZGKOFQJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CNC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566330 |
Source


|
| Record name | 4-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164221-63-0 |
Source


|
| Record name | 4-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)

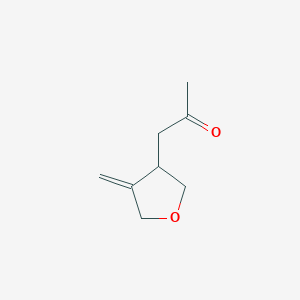

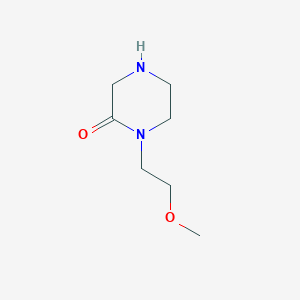
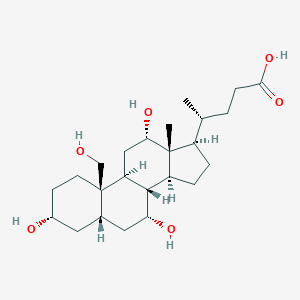
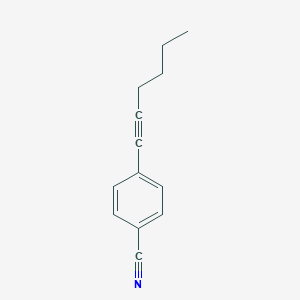
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![(2-Amino-2-oxoethyl) 3-[benzyl-(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)
